3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been studied to understand its biochemical and physiological effects. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can result in enhanced neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects on cancer cells, which makes it a potential candidate for the development of anticancer drugs.
In vivo studies have shown that this compound has anticonvulsant and anxiolytic effects, which makes it a potential candidate for the treatment of epilepsy and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper ions in biological samples.
One of the limitations of using this compound in lab experiments is its cytotoxic effects on normal cells. This makes it difficult to use this compound in vivo for the treatment of cancer.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole. One of the future directions is the development of this compound as a fluorescent probe for the detection of copper ions in biological samples.
Another future direction is the development of this compound as a potential candidate for the treatment of epilepsy and anxiety disorders.
Finally, the development of this compound as a potential candidate for the development of organic electronic devices is also a promising future direction for research.
Synthesemethoden
The synthesis of 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. The resulting compound is then reacted with 3,4-dichloroaniline in the presence of a base to form the desired product, 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to copper ions, which makes it a potential candidate for the detection of copper ions in biological samples.
Another potential application of 3-(5-bromo-2-furyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is in the field of organic electronics. This compound has been found to exhibit good charge transport properties, which makes it a potential candidate for the development of organic electronic devices.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2N2O2/c13-10-4-3-9(18-10)11-16-12(19-17-11)6-1-2-7(14)8(15)5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVRCJSOAVWQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NO2)C3=CC=C(O3)Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.